molecular formula C19H22N6 B6456979 5-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2549042-50-2

5-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B6456979
CAS No.: 2549042-50-2
M. Wt: 334.4 g/mol
InChI Key: AAUIIKOBRPACNZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type and location of any functional groups. Techniques used might include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and stability. It might involve carrying out various reactions and analyzing the products .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity .

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve studying how it interacts with its target in the body. This could involve in vitro studies with purified proteins, in vivo studies in animals, or clinical trials in humans .

Safety and Hazards

This would involve studying the compound’s toxicity, both acute (short-term) and chronic (long-term). It might involve in vitro studies, animal studies, or clinical data. It would also include information on how to handle and dispose of the compound safely .

Future Directions

This would involve a discussion of what further studies could be done with the compound. For a drug, this might involve further clinical trials. For a newly synthesized compound, it might involve further studies to fully characterize its properties and reactivity .

Properties

IUPAC Name

5-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6/c1-13-14(2)22-18(15-3-4-15)23-19(13)25-9-7-24(8-10-25)17-6-5-16(11-20)21-12-17/h5-6,12,15H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUIIKOBRPACNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=CN=C(C=C3)C#N)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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